![molecular formula C15H11N5 B5646505 4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B5646505.png)

4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

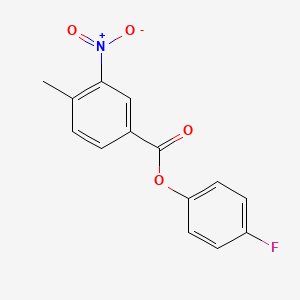

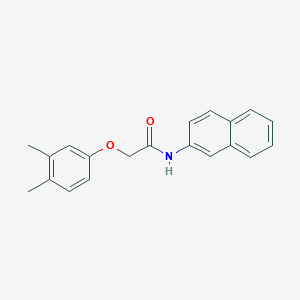

“4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” is a quinoxaline derivative . Quinoxaline derivatives have been studied for their potential applications in various fields, including as EGFR targeting agents .

Synthesis Analysis

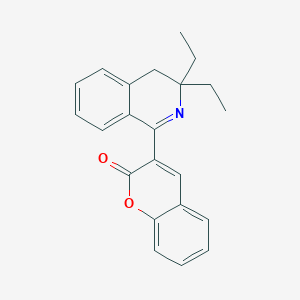

The synthesis of quinoxaline derivatives, including “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline”, has been described in several studies . The synthesis often involves aromatic nucleophilic substitution and reactions with various reagents . A study has also explored the conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a CuAAC reaction .Molecular Structure Analysis

The molecular structure of “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” can be determined using techniques such as 1H NMR, 13C NMR, and mass spectral analysis . Molecular docking studies can also provide insights into how the compound interacts with target proteins .Chemical Reactions Analysis

The chemical reactions involving “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” have been investigated in several studies . For example, the conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines has been explored .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” can be determined using various analytical techniques. For instance, its molecular formula is C15H12N6 and it has a monoisotopic mass of 276.112335 Da .Applications De Recherche Scientifique

Antiviral Applications

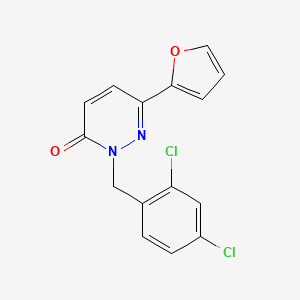

“4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” derivatives have been explored for their potential antiviral properties. The structural modification of quinoxaline derivatives, such as the introduction of a thioamide group, has been reported to enhance antiviral activity . These compounds have been subjected to antiviral screening using plaque-reduction assays, with some showing promising results against pathogenic viruses .

Antimicrobial Activities

The antimicrobial potential of quinoxaline derivatives is significant, with studies demonstrating their effectiveness against various bacterial and fungal strains. The presence of a triazole moiety, similar to that in potent antifungal drugs like voriconazole, contributes to their antimicrobial efficacy . These compounds have been tested in vitro using agar diffusion methods to assess their antibacterial and antifungal activities .

Pharmaceutical Development

Quinoxaline derivatives, including “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline,” are being investigated for their pharmaceutical applications. They are considered in the development of new drug candidates due to their versatile pharmacological properties, which include potential antidepressant effects . The exploration of these compounds could lead to the discovery of novel therapeutic agents.

Industrial Chemical Synthesis

In the industrial sector, “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” plays a role in the synthesis of complex molecules. It is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to create triazoloquinoxalines and imidazoloquinoxalines, which are valuable in various chemical processes . This demonstrates the compound’s utility in facilitating diverse synthetic pathways.

Catalysis Research

The compound is also involved in catalysis research, particularly in metal-catalyzed denitrogenative pathways. It serves as a precursor in reactions that lead to the synthesis of N-heterocycles, which are crucial in the development of bioactive compounds and clinical targets . Its role in catalysis highlights its importance in advancing synthetic chemistry.

Bioorganic Chemistry

In bioorganic chemistry, “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” is part of studies aiming to understand the interaction between organic molecules and biological systems. Its derivatives are analyzed for binding affinities and biological activities, contributing to the broader understanding of molecular interactions in living organisms .

Mécanisme D'action

Target of Action

Quinoxaline derivatives, a class to which this compound belongs, are known to possess antibacterial , antifungal , and antiviral properties

Mode of Action

It’s known that tetrazolo[1,5-a]quinoxalines can be used as quinoxaline-azide precursors, serving as a precursor for new nitrogen-enriched quinoxaline-based structures . This suggests that the compound may interact with its targets through the formation of these nitrogen-enriched structures.

Biochemical Pathways

The conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a cuaac reaction has been investigated . This suggests that the compound may affect biochemical pathways involving these structures.

Result of Action

Given the known properties of quinoxaline derivatives, it can be inferred that the compound may have potential antibacterial, antifungal, and antiviral effects .

Action Environment

It’s known that the denitrogenative annulation towards imidazoloquinoxalines could be observed as a competing reaction depending on the alkyne concentration and the substitutions at the quinoxaline . This suggests that the compound’s action may be influenced by the concentration of other reactants in its environment.

Orientations Futures

The future research directions for “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” could include further exploration of its potential applications in medicine, particularly as an anti-cancer agent . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Propriétés

IUPAC Name |

4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5/c1-10-6-8-11(9-7-10)14-15-17-18-19-20(15)13-5-3-2-4-12(13)16-14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICLPMMPIVWXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenyl)tetrazolo[1,5-a]quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperidin-3-yl}methyl)-2-furamide](/img/structure/B5646444.png)

![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5646445.png)

![1-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5646450.png)

![N-allyl-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5646466.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5646470.png)

![3-methoxy-1-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5646483.png)

![1-[(3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B5646491.png)

![1-[2-(difluoromethoxy)benzyl]azepan-2-one](/img/structure/B5646497.png)

![(3S*,4R*)-1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5646507.png)

![2-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5646521.png)